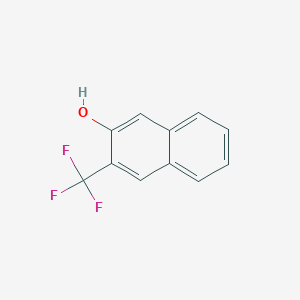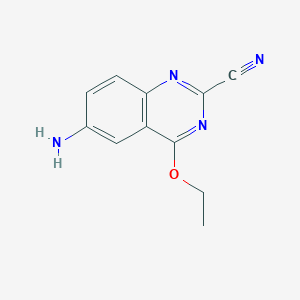
1-Amino-5-(trifluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-5-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a naphthalene ring The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-5-(trifluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the trifluoromethylation of 1-amino-naphthalene using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base. The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by transition metals such as copper or palladium .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-5-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-5-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with trifluoromethyl groups.
Industry: Utilized in the development of materials with unique electronic properties due to the trifluoromethyl group
Mechanism of Action
The mechanism of action of 1-Amino-5-(trifluoromethyl)naphthalene is largely influenced by the electron-withdrawing properties of the trifluoromethyl group. This group can stabilize negative charges and influence the reactivity of the compound in various chemical reactions. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems .
Comparison with Similar Compounds
- 1-Amino-4-(trifluoromethyl)naphthalene
- 1-Amino-6-(trifluoromethyl)naphthalene
- 1-Amino-7-(trifluoromethyl)naphthalene
Uniqueness: 1-Amino-5-(trifluoromethyl)naphthalene is unique due to the specific positioning of the trifluoromethyl group on the naphthalene ring, which can influence its chemical reactivity and interactions. The position of the trifluoromethyl group can affect the compound’s electronic properties and its behavior in various chemical and biological systems .
Properties
Molecular Formula |
C11H8F3N |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
5-(trifluoromethyl)naphthalen-1-amine |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15/h1-6H,15H2 |
InChI Key |
ABDHICJEYSIJNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2N)C(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11891927.png)









